molecular formula C20H17N5O3S B11406591 1-{3-nitro-4-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]phenyl}ethanone

1-{3-nitro-4-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]phenyl}ethanone

Cat. No.: B11406591
M. Wt: 407.4 g/mol
InChI Key: BFBDCNRVVDASRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-Nitro-4-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)phenyl]ethan-1-one is a complex organic compound with the molecular formula C20H17N5O3S. This compound is characterized by its unique structure, which includes a nitro group, a triazinoindole moiety, and a sulfanylphenyl group. It has a molecular weight of 407.45 g/mol .

Preparation Methods

The synthesis of 1-[3-nitro-4-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)phenyl]ethan-1-one involves multiple steps, typically starting with the preparation of the triazinoindole core. This core is then functionalized with a nitro group and a sulfanylphenyl group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

1-[3-Nitro-4-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-nitro-4-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)phenyl]ethan-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways due to its structural features. The nitro group and triazinoindole moiety may play a role in its biological activity, potentially affecting enzyme function or cellular signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H17N5O3S

Molecular Weight

407.4 g/mol

IUPAC Name

1-[3-nitro-4-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]phenyl]ethanone

InChI

InChI=1S/C20H17N5O3S/c1-3-10-24-15-7-5-4-6-14(15)18-19(24)21-20(23-22-18)29-17-9-8-13(12(2)26)11-16(17)25(27)28/h4-9,11H,3,10H2,1-2H3

InChI Key

BFBDCNRVVDASRQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC4=C(C=C(C=C4)C(=O)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.